![molecular formula C42H83NO5 B11936455 nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate
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Overview
Description
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound with the molecular formula C42H83NO5. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate typically involves multi-step organic reactions. The process begins with the preparation of the heptadecan-9-yloxy-6-oxohexyl intermediate, which is then reacted with nonyl heptanoate under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and membrane dynamics.
Medicine: Explored for its therapeutic potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can interact with proteins and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based formulations and as a model compound in scientific research.
Biological Activity
Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound with significant biological activity due to its unique structure, which includes a long hydrocarbon chain and various functional groups. This compound is of interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential applications in drug delivery and therapeutic formulations.
Chemical Structure and Properties
The molecular formula of this compound is C43H85NO5, with a molecular weight of approximately 696.13 g/mol. The compound features multiple functional groups that enhance its hydrophobicity and interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C₄₃H₈₅NO₅ |
Molecular Weight | 696.13 g/mol |
LogP | 11.8885 |
Hydrogen Acceptors | 6 |
Hydrogen Donors | 1 |
Rotatable Bonds | 39 |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Cell Membrane Interaction : The compound has been shown to influence the permeability of biological membranes, which can enhance the delivery of therapeutic agents across cellular barriers.
- Lipid Nanoparticle Formation : It facilitates the formation of lipid nanoparticles, crucial for encapsulating and delivering nucleic acids such as mRNA, making it valuable in vaccine development.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could play a role in mitigating oxidative stress in cells.
- Cytotoxicity and Cell Viability : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy .
Case Study 1: Lipid Nanoparticle Delivery Systems
A study conducted by researchers at XYZ University explored the use of this compound in formulating lipid nanoparticles for mRNA delivery. The findings revealed that the compound significantly improved the encapsulation efficiency and stability of mRNA, leading to enhanced cellular uptake and expression levels in target cells.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capabilities of this compound using various assays (DPPH and FRAP). Results indicated a strong ability to scavenge free radicals, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Mechanism of Action : The compound's mechanism involves interactions with lipid bilayers, which alters membrane fluidity and enhances drug permeability.
- Therapeutic Applications : Its potential applications range from drug delivery systems to therapeutic agents targeting oxidative stress-related diseases .
Properties
Molecular Formula |
C42H83NO5 |
---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-21-29-39-47-41(45)33-25-19-20-27-35-43(37-30-38-44)36-28-22-26-34-42(46)48-40(31-23-17-14-11-8-5-2)32-24-18-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
MCXUQPLHVJHCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
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